molecular formula C28H25NO2 B10828757 (3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one

(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one

Cat. No.: B10828757
M. Wt: 407.5 g/mol
InChI Key: KOXVTJIJAPTRHD-MQHWKBTKSA-N
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Preparation Methods

The synthesis of compound 14q involves the creation of biaryl derivatives of cycloalkyl diacetamide. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Compound 14q undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Compound 14q has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of compound 14q involves the inhibition of the MET receptor. This receptor is a tyrosine kinase that plays a crucial role in cellular signaling pathways related to survival, proliferation, metastasis, angiogenesis, and drug resistance . Compound 14q binds to the MET receptor, inhibiting its activity and thereby disrupting these signaling pathways. This inhibition can lead to reduced tumor growth and metastasis .

Properties

Molecular Formula

C28H25NO2

Molecular Weight

407.5 g/mol

IUPAC Name

(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one

InChI

InChI=1S/C28H25NO2/c1-19(2)23-18-31-27(25(23)21-13-7-4-8-14-21)26-22-15-9-10-16-24(22)29(28(26)30)17-20-11-5-3-6-12-20/h3-16,23,25H,1,17-18H2,2H3/b27-26+/t23-,25-/m0/s1

InChI Key

KOXVTJIJAPTRHD-MQHWKBTKSA-N

Isomeric SMILES

CC(=C)[C@@H]1CO/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)/[C@H]1C5=CC=CC=C5

Canonical SMILES

CC(=C)C1COC(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C1C5=CC=CC=C5

Origin of Product

United States

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